Methyl oxirane-2-carboxylate

描述

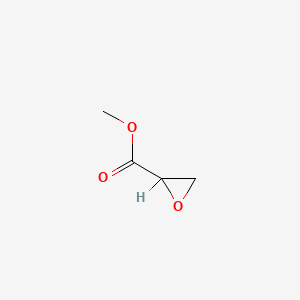

Structure

3D Structure

属性

IUPAC Name |

methyl oxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c1-6-4(5)3-2-7-3/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNYRRVISWJDSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963378 | |

| Record name | Methyl oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4538-50-5 | |

| Record name | Methyl 2-oxiranecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4538-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxiranecarboxylic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004538505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Kinetics in Oxirane 2 Carboxylate Chemistry

Mechanistic Investigations of Oxirane Ring Opening

Catalytic Mechanisms in Ring-Opening Reactions

Role of Electrophilic Assistance

The ring-opening of oxiranes is significantly influenced by electrophilic assistance, which activates the epoxide ring towards nucleophilic attack. In reactions involving methyl oxirane-2-carboxylate and a nucleophile, such as a carboxylic acid, proton-donor reagents play a crucial role. researchgate.net The catalytic activity of species like tertiary amines is contingent upon the electrophilic activation of the oxirane ring by a proton donor. researchgate.net This assistance typically involves the protonation or hydrogen bonding to the epoxide oxygen atom, which increases the electrophilicity of the ring's carbon atoms.

Studies on related oxirane systems have confirmed that the transition states of these reactions are dissociative, and the degree of their looseness is dependent on the extent of electrophilic activation of the oxirane ring. researchgate.net This activation facilitates the breaking of the C-O bond by lowering the activation energy barrier for the incoming nucleophile. The mechanism of oxirane ring opening by an acid reagent in the presence of a tertiary amine involves parallel-consecutive stages where the amine reacts with an oxirane activated by the acidic reagent. researchgate.net

Kinetics of Ring-Opening Reactions

The study of reaction kinetics provides quantitative insight into the mechanism of this compound ring-opening. By examining reaction rates under various conditions, key parameters such as reaction orders, rate constants, and activation parameters can be determined, which helps in elucidating the transition state and the rate-determining step of the reaction.

Determination of Reaction Orders and Rate Constants

The determination of reaction orders with respect to each component (oxirane, nucleophile, and catalyst) is fundamental to establishing the rate law for the ring-opening reaction. sci-hub.se Kinetic experiments are designed to measure the reaction rate while systematically varying the concentration of one reactant at a time. For the acidolysis of epoxides catalyzed by carboxylates, a common finding is that the reaction is first order with respect to the epoxide, first order with respect to the catalyst, and zero order with respect to the acid. sci-hub.se This suggests that the rate-determining step involves the nucleophilic attack of the carboxylate catalyst on the epoxide. sci-hub.se

In systems catalyzed by tertiary amines, the kinetic model can be more complex. The reaction orders can be non-constant, a phenomenon that has been attributed to the equilibrium formation of an acid-amine complex. researchgate.net The use of directly prepared carboxylate catalysts, rather than generating them in situ with amines, can eliminate these induction periods and lead to more accurate and rigorous kinetic data. sci-hub.se

Below is a table showing representative rate constants for the hydrolysis of simple oxiranes, illustrating the effect of substitution on reactivity.

| Oxirane | Temperature (°C) | Experimental Rate Constant (k, s⁻¹) |

| Oxirane | 20 | 1.1 x 10⁻⁵ |

| 2-Methyloxirane | 20 | 1.3 x 10⁻⁵ |

| 2,2-Dimethyloxirane | 20 | 5.8 x 10⁻⁵ |

| Data adapted from a study on the hydrolysis of oxiranes. researchgate.net |

Activation Parameters (Δ≠H°, Δ≠S°) and their Mechanistic Implications

Activation parameters, specifically the enthalpy of activation (Δ≠H°) and the entropy of activation (Δ≠S°), are calculated from the temperature dependence of the rate constant and provide crucial information about the transition state. For the ring-opening reactions of oxiranes, the experimentally determined values of Δ≠H° and Δ≠S° are often characteristic of an SN2-like mechanism. researchgate.net

A negative value for the entropy of activation (Δ≠S°) indicates a more ordered transition state compared to the reactants. This is consistent with an associative SN2 pathway where two or more species combine to form the activated complex. Conversely, a large positive Δ≠S° would suggest a dissociative (SN1-like) mechanism. The magnitude of the enthalpy of activation (Δ≠H°) reflects the energy barrier of the reaction. Studies on the ring-opening of 2-(chloromethyl)oxirane have shown that the activation parameters correspond to those of an SN2-like process. researchgate.netresearchgate.net

The table below presents activation parameters for the reaction of 2-(chloromethyl)oxirane (epichlorohydrin) with tertiary amines, which serves as a model for understanding the energetic landscape of oxirane ring-opening reactions.

| Reaction System | Δ≠H° (kJ/mol) | Δ≠S° (J/mol·K) | Mechanistic Implication |

| Epichlorohydrin (B41342) + Triethylamine | 55.2 | -165 | SN2-like, associative transition state |

| Epichlorohydrin + Dimethylethylamine | 52.1 | -170 | SN2-like, associative transition state |

| Epichlorohydrin + Diethylmethylamine | 58.9 | -158 | SN2-like, associative transition state |

| Activation parameters calculated for the quaternization stage in the amine-catalyzed ring-opening of an oxirane. dnu.dp.ua |

Kinetic Isotope Effects (KIEs)

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms by determining if a particular bond is broken or formed in the rate-determining step. pharmacy180.com It is measured by comparing the reaction rates of a substrate with its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium). The effect arises from the difference in zero-point vibrational energies between the C-H and C-D bonds; the C-D bond is stronger and requires more energy to break. pharmacy180.comcore.ac.uk

A primary KIE (typically with a kH/kD value between 2 and 8) is observed when the bond to the isotope is broken during the rate-determining step. pharmacy180.com A smaller secondary KIE (kH/kD ≈ 1–1.3) occurs when the bond to the isotope is not broken but its environment changes, for example, due to rehybridization of the carbon atom in the transition state. pharmacy180.com If a KIE is found to be greater than about 1.5, it is considered a primary KIE, providing strong evidence for C-H(D) bond cleavage in the rate-determining step. pharmacy180.com KIEs have been used to probe details of reaction mechanisms involving oxiranes, such as identifying a rate-determining 1,2-hydride shift in rearrangement reactions. nih.gov

Quantum Chemical Modeling of Reaction Pathways

Complementing experimental kinetic studies, quantum chemical modeling has become an indispensable tool for achieving a detailed molecular-level understanding of reaction mechanisms. researchgate.net These computational methods allow for the characterization of stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states.

Density Functional Theory (DFT) Studies on Transition States

Density Functional Theory (DFT) is a robust and widely applied quantum chemical method for studying the electronic structure and reactivity of molecules like this compound. researchgate.netunits.it DFT calculations are frequently used to model reaction pathways, optimize the geometry of transition states, and compute activation energies and other thermodynamic parameters. researchgate.netdnu.dp.ua

For oxirane ring-opening reactions, DFT studies, often employing functionals like B3LYP with basis sets such as 6-31+G**, have provided significant insights. researchgate.net These calculations have been used to:

Optimize Transition State Geometries: DFT can locate the precise three-dimensional structure of the activated complex, revealing the extent of bond-forming and bond-breaking at the transition state. researchgate.netdnu.dp.ua

Calculate Activation Parameters: Theoretical calculations of Δ≠H° and Δ≠S° can be compared with experimental values to validate proposed mechanisms. researchgate.net

Confirm Mechanistic Pathways: DFT studies on the ring-opening of oxiranes with various nucleophiles have consistently shown that the geometries of the transition states and the calculated activation parameters are in agreement with an SN2-like mechanism. researchgate.net

Model Catalysis: Computational models can explicitly include catalysts and solvent molecules to understand their role in the reaction, such as how electrophilic assistance lowers the activation barrier. researchgate.netresearchgate.net

The following table includes calculated activation energies from DFT studies for related oxirane ring-opening reactions.

| Reaction | Method | Calculated Activation Energy (Ea, kJ/mol) |

| 2-(chloromethyl)oxirane + Benzoic Acid (catalyzed) | B3LYP/6-31+G | 71 - 94 |

| 2-(chloromethyl)oxirane + Acetate Anion | B3LYP/6-31+G | 129.91 |

| 2-(chloromethyl)oxirane + Bromide Anion | B3LYP/6-31+G** | 133.55 |

| Data adapted from DFT studies on oxirane reactions. researchgate.netresearchgate.net |

Analysis of Energy Diagrams and Activation Energies

Energy diagrams are crucial tools for visualizing the thermodynamic and kinetic aspects of a chemical reaction. They plot the change in potential energy as reactants are converted into products, highlighting the transition states and intermediates that occur along the reaction pathway. The highest point on this pathway corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction rate.

For reactions involving oxiranes, the significant ring strain of the three-membered ring is a key factor influencing the energy landscape. The ring-opening of an epoxide is generally a thermodynamically favorable process. However, the kinetics of this process, and thus the activation energy, are highly dependent on the reaction conditions and the nature of the nucleophile.

In nucleophilic addition reactions to this compound, the process typically involves two main steps: the initial attack of the nucleophile on one of the epoxide carbons and the subsequent protonation of the resulting alkoxide. libretexts.org The first step, which involves the breaking of a carbon-oxygen bond, is generally the rate-determining step and has the higher activation energy. libretexts.org

Computational studies, often employing Density Functional Theory (DFT), are instrumental in calculating the activation energies for these reactions. For instance, DFT calculations can predict the energy barrier for the ring-opening of an epoxide, which is estimated to be around 25-30 kcal/mol, reflecting its high reactivity. The activation energies for organic reactions typically fall within the range of 40 to 150 kJ/mol (10 to 35 kcal/mol). openstax.org Reactions with activation energies below 80 kJ/mol can often proceed at or below room temperature. openstax.org

The table below presents computed activation energies for the hydrolysis of oxirane and its methylated derivatives, illustrating the effect of substitution on the energy barrier.

| Reaction | Number of Water Molecules | Calculated Activation Energy (G act) |

| Hydrolysis of oxirane | 1-5 | Varies |

| Hydrolysis of 2-methyloxirane | 1-5 | Varies |

| Hydrolysis of 2,2-dimethyloxirane | 1-5 | Varies |

| Data adapted from a study on the bifunctional catalytic activity of water clusters in epoxide hydrolysis. The specific values for G act depend on the number of water molecules in the cluster. researchgate.net |

Computational Studies on Regio- and Stereoselectivity

Computational chemistry, particularly DFT, has become an indispensable tool for understanding and predicting the regioselectivity and stereoselectivity of reactions involving this compound. researchgate.netnih.govnih.govmdpi.com These studies provide detailed insights into the transition state geometries and the electronic factors that dictate the outcome of nucleophilic attack on the epoxide ring.

Regioselectivity: The epoxide ring of this compound presents two electrophilic carbon atoms (C2 and C3) for nucleophilic attack. The regioselectivity of the ring-opening reaction depends on both steric and electronic factors, as well as the reaction conditions (acidic, basic, or neutral).

Under basic or neutral conditions (SN2-like): Nucleophilic attack generally occurs at the less substituted carbon (C3), as this position is sterically more accessible. researchgate.net

Under acidic conditions (SN1-like): The epoxide oxygen is first protonated, leading to a transition state with significant carbocation character. In this case, the nucleophile preferentially attacks the more substituted carbon (C2), which can better stabilize the partial positive charge.

DFT calculations can model these scenarios by optimizing the geometries of the transition states for attack at both C2 and C3 and comparing their relative energies. researchgate.net The pathway with the lower activation energy will be the favored one. For example, quantum chemical simulations of the ring-opening of 2-(chloromethyl)oxirane by nucleophiles confirmed that a backside α-attack is the favored pathway. researchgate.net

Stereoselectivity: The stereochemical outcome of the ring-opening reaction is also a critical aspect. In an SN2 mechanism, the nucleophile attacks from the side opposite to the C-O bond, resulting in an inversion of configuration at the attacked carbon center. Computational models can elucidate the stereochemistry by analyzing the three-dimensional structure of the transition state. researchgate.net Studies on the epoxidation of certain alkenes have shown that the reaction can proceed with high stereospecificity, leading to the formation of a single diastereomer. harvard.edu

The following table summarizes findings from computational studies on the factors influencing selectivity in oxirane reactions.

| Factor | Influence on Selectivity | Computational Method |

| Nucleophile | The nature of the nucleophile affects the transition state geometry and energy. | DFT, More O'Ferrall-Jencks plots researchgate.netresearchgate.net |

| Solvent | Polar solvents can stabilize charged intermediates and transition states, influencing the reaction pathway. | DFT with implicit solvent models (SMD) mdpi.com |

| Catalyst | Chiral catalysts can induce enantioselectivity by creating a chiral environment around the substrate. smolecule.com | Molecular Docking, DFT |

| Substituents | Electron-withdrawing or -donating groups on the oxirane ring can influence the electronic properties and steric accessibility of the electrophilic carbons. | DFT, AM1 researchgate.net |

Assessment of Reaction Exothermicity/Endothermicity

For instance, a computational study on the synthesis of some phenylglycidates revealed that the synthesis of tert-butyl-3-(3,4-dibenzyloxyphenyl)-oxirane-2-carboxylate is an exothermic reaction, while the synthesis of 3-(3,4-dimethoxyphenyl)-oxirane-2-carboxylate is endothermic. researchgate.net Another study predicted the exothermicity of tert-butyl derivative synthesis with a ΔH of -85 kJ/mol.

The table below provides examples of calculated reaction enthalpies for related oxirane reactions.

| Reaction | Method | Calculated Enthalpy Change (ΔH) | Classification |

| Synthesis of tert-butyl-3-(3,4-dibenzyloxyphenyl)-oxirane-2-carboxylate | DFT | -11.53 kJ/mol | Exothermic science.org.ge |

| Synthesis of 3-(3,4-dimethoxyphenyl)-oxirane-2-carboxylate | AM1 | +6.64 kJ/mol | Endothermic science.org.ge |

| Synthesis of tert-butyl derivative | AM1 | -85 kJ/mol | Exothermic |

| Reaction of tertiary amines with 2-(chloromethyl)oxirane | ab initio | Endothermic | Endothermic researchgate.net |

Synthetic Methodologies for Methyl Oxirane 2 Carboxylate and Its Derivatives

Epoxidation Reactions for Oxirane Ring Formation

The creation of the oxirane (or epoxide) ring is a cornerstone of the synthesis of methyl oxirane-2-carboxylate. This transformation typically involves the conversion of a carbon-carbon double bond into a three-membered ether ring. Several methodologies have been developed to accomplish this, ranging from classical organic reactions to modern biocatalytic approaches.

Peracid-Mediated Epoxidation of Alkene Precursors

Peracid-mediated epoxidation is a widely utilized and effective method for the synthesis of epoxides from alkenes. This reaction involves the transfer of an oxygen atom from a peroxy acid (peracid) to the double bond of an alkene precursor. The mechanism is concerted, meaning the new carbon-oxygen bonds form simultaneously as the peracid's oxygen-oxygen bond breaks. This process generally retains the stereochemistry of the starting alkene in the resulting epoxide. researchgate.net

A variety of peracids can be employed, with meta-chloroperoxybenzoic acid (mCPBA) being a common choice due to its commercial availability and reactivity. orgsyn.org The reaction is typically performed in a suitable organic solvent, and the conditions can often be mild, allowing for the epoxidation of a wide range of substrates. encyclopedia.pub

The epoxidation of α,β-unsaturated esters, such as methyl acrylate (B77674), presents a specific challenge due to the electron-withdrawing nature of the ester group, which deactivates the double bond towards electrophilic attack. Despite this, peracid-mediated methods have been successfully applied. For instance, the use of mCPBA can lead to the formation of glycidic esters, including this compound, in good yields and with short reaction times. sciforum.net

Research has shown that the reactivity of α,β-unsaturated esters in these epoxidations can be influenced by the substitution pattern on the double bond. scispace.com The reaction conditions, including the choice of solvent and the ratio of substrate to oxidant, are crucial for optimizing the yield of the desired epoxide. sciforum.net

Table 1: Comparison of Methods for Epoxidation of α,β-Unsaturated Esters

| Method | Oxidant | Reaction Time | Yield (%) | Reference |

| Microwave | mCPBA | 20 min | 72 | sciforum.net |

| Ultrasound | mCPBA | 20 min | 72 | sciforum.net |

Achieving high enantiomeric purity is often a critical goal in the synthesis of chiral molecules like (R)- or (S)-methyl oxirane-2-carboxylate. orgsyn.orgoakwoodchemical.com Catalyst-controlled asymmetric epoxidation provides a powerful strategy to achieve this. These methods utilize a chiral catalyst to influence the facial selectivity of the epoxidation reaction, leading to the preferential formation of one enantiomer over the other.

Several catalytic systems have been developed for the asymmetric epoxidation of α,β-unsaturated esters. These often involve a metal catalyst complexed with a chiral ligand. mdpi.com The choice of catalyst, ligand, and oxidant are all critical parameters that must be carefully optimized to achieve high enantioselectivity (ee). scilit.com For example, the Jacobsen-Katsuki asymmetric epoxidation has been a prominent method, although it may require very low temperatures to achieve high ee. mdpi.com

Dioxirane (B86890) Epoxidation of Olefins

Dioxiranes, such as dimethyldioxirane (B1199080) (DMD) and trifluoromethyl-methyldioxirane, are highly effective and reactive reagents for the epoxidation of a wide variety of olefins, including electron-deficient ones like α,β-unsaturated esters. scispace.comwikipedia.org The reaction mechanism is believed to involve a concerted oxygen transfer through a spiro transition state, which accounts for the retention of the alkene's configuration in the epoxide product. wikipedia.org

Dioxirane epoxidations offer several advantages. They are often faster and can be performed under neutral conditions, which is beneficial for sensitive substrates. orgsyn.orgwikipedia.org Furthermore, chiral ketones can be used to generate chiral dioxiranes in situ, enabling asymmetric epoxidations. scilit.comnih.gov For instance, a fructose-derived ketone has been used as a catalyst with Oxone as the oxidant to achieve high enantioselectivities (82-98% ee) in the epoxidation of various trans and trisubstituted α,β-unsaturated esters. scilit.comnih.gov

The rate of epoxidation with dioxiranes is dependent on the concentration of the dioxirane in the organic phase. lboro.ac.uk While electron-rich double bonds react more quickly, electron-poor double bonds, such as those in α,β-unsaturated esters, can also be epoxidized effectively, albeit sometimes requiring longer reaction times. scispace.comwikipedia.org

Biocatalytic Approaches to Oxirane Formation

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of epoxides. Enzymes offer high selectivity (chemo-, regio-, and enantio-) and operate under mild reaction conditions, often in aqueous environments. nih.govnih.gov

Monooxygenases are a class of enzymes that can catalyze the insertion of one atom of molecular oxygen into a substrate. Certain monooxygenases are capable of epoxidizing alkenes with high selectivity. nih.gov For example, cytochrome P450 monooxygenases have been engineered for the epoxidation of various alkenes. nih.gov

While whole-cell biocatalysis using microorganisms expressing these enzymes is a common approach, it can have drawbacks such as long incubation times and potential toxicity of the substrates or products to the cells. nih.gov The use of isolated enzymes, such as unspecific peroxygenases (UPOs), offers an attractive alternative as they are extracellular enzymes and only require hydrogen peroxide as a co-substrate. nih.gov Lipases have also been employed in chemoenzymatic processes for epoxidation, where the enzyme catalyzes the formation of a peracid in situ, which then performs the epoxidation. researchgate.netresearchgate.net This approach has been used for the epoxidation of unsaturated fatty acid methyl esters. researchgate.net

Lipase-Catalyzed Enantioselective Hydrolysis for Resolution of Racemates

The kinetic resolution of racemic this compound (also known as methyl glycidate) can be effectively achieved through enantioselective hydrolysis catalyzed by lipases. This biocatalytic method offers a route to enantiomerically enriched epoxides, which are crucial chiral intermediates in the synthesis of various pharmaceuticals.

One established method involves the hydrolytic kinetic resolution (HKR) of racemic methyl glycidate. In a typical procedure, a (salen)Co(III) complex can be used as the catalyst for the hydrolysis. For example, using a (salen)Co(III)OAc catalyst, the reaction of racemic methyl glycidate with water leads to the formation of (S)-methyl glycidate with high enantiomeric excess, leaving the unreacted (R)-enantiomer. A subsequent purification by fractional vacuum distillation yields the desired (S)-methyl glycidate. orgsyn.org

Research has also demonstrated the utility of various lipases for the resolution of related glycidic esters. For instance, lipases from Candida cylindracea and Serratia marcescens have been employed for the enantioselective hydrolysis of racemic methyl 3-(4-methoxyphenyl)glycidate. google.com In these resolutions, the enzyme selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in high enantiomeric purity. The choice of lipase (B570770) and reaction conditions, such as pH and solvent, is critical to achieving high enantioselectivity. google.com Porcine pancreatic lipase has also been utilized for the kinetic resolution of 2,3-epoxy-1-tridecanol through acylation, demonstrating the broad applicability of lipases in resolving racemic epoxides. nih.gov

Table 1: Lipase-Catalyzed Resolution of Racemic Methyl Glycidate and Related Compounds

| Racemic Substrate | Biocatalyst | Reaction Type | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

|---|---|---|---|---|---|---|

| Methyl glycidate | (salen)Co(III)OAc | Hydrolytic Kinetic Resolution | (S)-Methyl glycidate | 36-37 | >99 | orgsyn.org |

| Methyl 3-(4-methoxyphenyl)glycidate | Lipase MAP (Amano) | Hydrolysis | (2R,3S)-ester | - | - | google.com |

| Methyl 3-(4-methoxyphenyl)glycidate | Lipase-OF (Candida cylindracea) | Hydrolysis | (2R,3S)-ester | - | - | google.com |

| 2,3-Epoxy-1-tridecanol | Porcine Pancreatic Lipase | Acylation | (2R, 3S)-2,3-epoxy-1-tridecanol | - | >99 | nih.gov |

Darzens Reaction for Glycidic Ester Synthesis

The Darzens reaction, or glycidic ester condensation, is a fundamental method for the synthesis of α,β-epoxy esters. This reaction involves the condensation of a carbonyl compound with an α-haloester in the presence of a base. For the synthesis of this compound, the simplest glycidic ester, formaldehyde (B43269) is reacted with methyl chloroacetate (B1199739).

The reaction mechanism initiates with the deprotonation of the α-haloester by a base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting alkoxide undergoes an intramolecular S_N2 reaction, displacing the halide to form the epoxide ring. researchgate.net

Reaction Conditions and Catalyst Effects (e.g., Sodium Hydride, NaOH, Quaternary Ammonium (B1175870) Salts)

The choice of base and reaction conditions significantly influences the outcome of the Darzens reaction. Various bases have been employed, each with its own advantages and disadvantages.

Sodium Methoxide (B1231860) (NaOMe): In a common procedure for a related glycidic ester, sodium metal is reacted with anhydrous methanol (B129727) to form sodium methoxide in situ. This is then reacted with the aldehyde and methyl chloroacetate at low temperatures. chemspider.com

Sodium Amide (NaNH₂): Sodium amide is another strong base that can be used to effect the condensation. It is typically used in a dry, non-protic solvent like benzene. orgsyn.org

Sodium Hydride (NaH): Sodium hydride is a powerful base for the Darzens reaction. However, its use on a large scale can be problematic due to the evolution of hydrogen gas. researchgate.net

Sodium Hydroxide (NaOH) with Quaternary Ammonium Salts: The use of solid sodium hydroxide, often in the presence of a phase-transfer catalyst like a quaternary ammonium salt, offers a more convenient alternative to sodium hydride. This system can be employed in solvents like tetrahydrofuran (B95107) (THF) or acetonitrile. researchgate.netresearchgate.net

Phosphazene Bases: More recently, strong, non-nucleophilic phosphazene bases have been shown to be highly effective in promoting the Darzens reaction of methyl chloroacetate with various aldehydes, leading to high yields of the corresponding glycidic esters under mild conditions. nih.gov

Table 2: Effect of Catalysts on the Darzens Reaction for Glycidic Ester Synthesis

| Carbonyl Compound | α-Haloester | Catalyst/Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Methoxybenzaldehyde | Methyl chloroacetate | Sodium/Methanol | Methanol | 75 | chemspider.com |

| Acetophenone | Ethyl chloroacetate | Sodium amide | Benzene | 62-64 | orgsyn.org |

| Isovaleric aldehyde | Ethyl chloroacetate | Sodium hydride | Hexane | - | researchgate.net |

| Isovaleric aldehyde | Ethyl chloroacetate | NaOH/Quaternary Ammonium Salt | THF/Acetonitrile | - | researchgate.net |

| 4-Bromobenzaldehyde | Methyl chloroacetate | P₁-t-Bu (Phosphazene Base) | Acetonitrile | 92 | nih.gov |

Addressing Byproduct Formation and Purification Challenges in Darzens Condensation

The Darzens condensation can be accompanied by the formation of several byproducts, which can complicate the purification of the desired glycidic ester. One of the main side reactions is the hydrolysis of the ester group of the product, leading to the corresponding glycidic acid. researchgate.net Aldehyde self-condensation products can also be formed, particularly with enolizable aldehydes. researchgate.net

In the synthesis of a related glycidic ester, ethyl phenylglycidate, unreacted ketone and ester, as well as chlorocinnamic ester, were noted as byproducts. orgsyn.org The stability of the glycidic ester product during purification is also a concern. For instance, some glycidic esters are prone to ring-opening to form vicinal diols during chromatographic purification. nih.gov

Purification of this compound and its derivatives is typically achieved through distillation under reduced pressure. orgsyn.orgyoutube.com Recrystallization is also a viable method for solid glycidic esters. chemspider.com Careful control of the workup procedure, such as neutralization with a weak acid like acetic acid, can help to minimize hydrolysis of the product. chemspider.com

Diastereoselectivity in Darzens Reaction

The Darzens reaction between an aldehyde and an α-haloester can lead to the formation of two diastereomers, commonly referred to as cis and trans isomers, depending on the relative stereochemistry of the substituents on the epoxide ring. google.com The diastereoselectivity of the reaction is influenced by factors such as the nature of the reactants, the base, the solvent, and the reaction temperature.

However, in the specific case of the synthesis of this compound from formaldehyde and methyl chloroacetate, diastereoselectivity is not a consideration. This is because the resulting product has two hydrogen atoms on the C3 carbon of the oxirane ring, meaning there is no stereocenter at this position and thus no possibility of cis or trans isomerism.

For the synthesis of substituted glycidic esters, the ratio of cis to trans isomers can vary. In some cases, a nearly 1:1 mixture of diastereomers is obtained, while in others, a degree of stereoselectivity is observed. nih.gov For example, the Darzens reaction of ethyl chloroacetate with aromatic aldehydes in the presence of a phase-transfer catalyst can proceed with a fair degree of stereoinduction. researchgate.net

Derivatization Strategies of the this compound Scaffold

The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Modifications of the Methyl Ester Group

The methyl ester group of this compound is amenable to various transformations, most notably transesterification and amidation.

Transesterification: This reaction involves the conversion of the methyl ester to another ester by reaction with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with ethanol (B145695) in the presence of a suitable catalyst would yield ethyl oxirane-2-carboxylate. This process is often driven to completion by using the alcohol reactant as the solvent. masterorganicchemistry.com The transesterification of vegetable oils to produce biodiesel is a large-scale industrial application of this reaction. youtube.com

Amidation: The methyl ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. researchgate.net This reaction can be carried out under various conditions, including biocatalytically. For instance, enzymes have been used for the racemization-free amidation of L-proline with ammonia in an organic solvent. rsc.org Chemical methods for direct amidation often require coupling agents or harsh conditions. researchgate.net

Table 3: Examples of Derivatization of the Ester Group

| Starting Material Type | Reagent | Reaction Type | Product Type | Catalyst/Conditions | Reference |

|---|---|---|---|---|---|

| Methyl Ester | Ethanol | Transesterification | Ethyl Ester | Acid or Base | masterorganicchemistry.com |

| Vegetable Oil (Triglycerides) | Ethanol | Transesterification | Ethyl Esters (Biodiesel) | Potassium Hydroxide | youtube.com |

| Carboxylic Acid | Amine | Amidation | Amide | HBTU/Hünig's base | researchgate.net |

| L-Proline | Ammonia | Amidation | L-Prolinamide | Immobilized CalB variant | rsc.org |

Ester Hydrolysis to Carboxylic Acids

The conversion of this compound to its corresponding carboxylic acid, oxirane-2-carboxylic acid, is a fundamental hydrolysis reaction. This process can be achieved under either acidic or alkaline conditions. libretexts.orgsavemyexams.comchemguide.co.uk

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester under reflux with a dilute mineral acid, such as sulfuric acid or hydrochloric acid. savemyexams.comchemguide.co.uk To drive the equilibrium towards the products (the carboxylic acid and methanol), an excess of water is used. chemguide.co.ukcommonorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. libretexts.org

Alkaline Hydrolysis (Saponification): This method involves heating the ester with a dilute alkali, like sodium hydroxide. savemyexams.comchemguide.co.uk This reaction is irreversible and goes to completion, forming the salt of the carboxylic acid (a carboxylate) and methanol. libretexts.orgsavemyexams.com To obtain the free carboxylic acid, the resulting carboxylate salt must be acidified. savemyexams.com Alkaline hydrolysis is often the preferred method due to its irreversibility and the ease of separating the products. chemguide.co.uk

A specific example is the enzymatic hydrolysis of racemic methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate using lipase, which selectively hydrolyzes one enantiomer to the corresponding carboxylic acid, allowing for the resolution of the racemic mixture. google.com

Table 1: Comparison of Acidic and Alkaline Ester Hydrolysis

| Feature | Acidic Hydrolysis | Alkaline Hydrolysis |

| Catalyst | Dilute Acid (e.g., H₂SO₄, HCl) | Dilute Alkali (e.g., NaOH, KOH) |

| Reversibility | Reversible | Irreversible |

| Products | Carboxylic Acid & Alcohol | Carboxylate Salt & Alcohol |

| Conditions | Heat under reflux with excess water | Heat under reflux |

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Base-Catalyzed Transesterification: This is achieved by reacting the ester with an alkoxide. For example, reacting this compound with sodium ethoxide would yield ethyl oxirane-2-carboxylate. masterorganicchemistry.com The reaction proceeds via a nucleophilic addition-elimination mechanism. masterorganicchemistry.com To favor the desired product, the alcohol corresponding to the desired ester is often used as the solvent in large excess. masterorganicchemistry.com

Acid-Catalyzed Transesterification: This method also allows for the conversion of one ester to another. Similar to the base-catalyzed approach, using the desired alcohol as the solvent helps to drive the reaction to completion. masterorganicchemistry.com

The production of biodiesel through the transesterification of triglycerides with methanol is a large-scale industrial application of this reaction, often using an alkaline catalyst. savemyexams.comresearchgate.net

Functionalization of the Oxirane Ring

The strained three-membered oxirane ring of this compound is susceptible to ring-opening reactions, providing a gateway to a diverse array of functionalized products.

Ring-Opening Reactions for Diverse Product Formation

The cleavage of the oxirane ring can be initiated by various nucleophiles, leading to the formation of β-substituted α-hydroxy esters. acs.org The regioselectivity of this attack is a crucial aspect of these reactions.

Nucleophilic Ring-Opening with Amines and Thiols

Amines: Amines are effective nucleophiles for opening the oxirane ring, resulting in the formation of β-amino alcohols. researchgate.net This reaction is fundamental in various synthetic applications, including the formation of crosslinked polymer networks. researchgate.net The amine group acts as a nucleophile, attacking one of the carbon atoms of the oxirane ring. researchgate.net The reaction can be catalyzed by acids or proceed under neutral conditions, depending on the reactivity of the amine and the epoxide. researchgate.net

Thiols: Thiols, particularly in their deprotonated thiolate form, are potent nucleophiles that can readily open the oxirane ring. researchgate.netnih.gov This reaction is analogous to the one with amines and yields β-thio alcohols. The high nucleophilicity of thiolates allows for efficient ring-opening, even under mild conditions. researchgate.netnih.gov

Ring-Opening with Carboxylic Acids

The reaction between an epoxide and a carboxylic acid leads to the formation of a hydroxy ester. researchgate.net This reaction is of significant industrial importance, particularly in the coatings and polymer industries. researchgate.netresearchgate.net The reaction can be catalyzed by tertiary amines or the carboxylate salt of the acid itself. researchgate.netresearchgate.net The mechanism involves the nucleophilic attack of the carboxylate anion on the oxirane ring. researchgate.netresearchgate.net

Regioselectivity and Stereoselectivity in Ring-Opening Reactions

The regioselectivity of the nucleophilic attack on the unsymmetrical oxirane ring of this compound is a critical consideration. The outcome is influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile. vu.nl

Under Basic or Neutral Conditions: With strong nucleophiles, the attack generally occurs at the less sterically hindered carbon atom (C3) in an Sₙ2-type mechanism. vu.nl

Under Acidic Conditions: In the presence of an acid, the epoxide oxygen is protonated, making the ring more susceptible to attack by even weak nucleophiles. khanacademy.org The attack then preferentially occurs at the more substituted carbon atom (C2) because this carbon can better stabilize the partial positive charge that develops in the transition state. vu.nlkhanacademy.org

The stereochemistry of the ring-opening is typically anti, meaning the nucleophile attacks from the side opposite to the C-O bond being broken, leading to an inversion of configuration at the center of attack.

The choice of reagents and reaction conditions allows for a high degree of control over the regio- and stereochemical outcome of the ring-opening reaction, enabling the synthesis of specific isomers. documentsdelivered.com

Introduction of Aryloxyalkyl Moieties

The introduction of an aryloxyalkyl group to the this compound backbone is a valuable transformation, leading to structures that are precursors to important pharmaceutical compounds, such as beta-blockers. While direct base-catalyzed ring-opening of this compound with phenols has been explored, a widely documented and analogous strategy involves the reaction of phenols with related epoxides like epichlorohydrin (B41342) or glycidol, followed by subsequent reactions to yield the desired products.

This established methodology typically proceeds via the nucleophilic attack of a phenoxide ion on the epoxide ring. For instance, in the synthesis of the beta-blocker propranolol, 1-naphthol (B170400) is reacted with an epoxide precursor. mdma.chnih.gov The reaction is generally carried out in the presence of a base, which deprotonates the phenol (B47542) to form the more nucleophilic phenoxide. This is followed by the ring-opening of the epoxide by the phenoxide. In a subsequent step, the resulting intermediate can be reacted with an amine, such as isopropylamine, to introduce the final functionality required for beta-adrenergic antagonist activity. nih.govnih.gov

A plausible synthetic route for the introduction of an aryloxyalkyl moiety, by analogy, would involve the reaction of a substituted phenol with methyl glycidate. The reaction would likely be catalyzed by a base to facilitate the formation of the phenoxide nucleophile, which would then attack the less sterically hindered carbon of the oxirane ring, leading to the formation of a methyl 3-aryloxy-2-hydroxypropanoate derivative. The regioselectivity of this ring-opening is a critical aspect, with the nucleophile generally attacking the terminal carbon of the epoxide.

Although specific research detailing a wide range of substituted phenols in direct reaction with this compound is not extensively tabulated in readily available literature, the principles of this reaction are well-established in organic synthesis. The efficiency of the reaction would be influenced by the nature of the substituents on the phenol, with electron-donating groups potentially increasing the nucleophilicity of the phenoxide and electron-withdrawing groups having the opposite effect.

Substitutions on the Oxirane Ring

Substitution reactions on the oxirane ring of this compound provide a direct method for the introduction of a variety of functional groups at the C3 position, leading to a diverse range of derivatives. A prominent method for achieving this is the Darzens condensation reaction.

The Darzens condensation, also known as the Darzens glycidic ester condensation, is a chemical reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester. mdma.chresearchgate.net In the context of synthesizing derivatives of this compound, this typically involves the reaction of an aldehyde with methyl chloroacetate.

The reaction is initiated by the deprotonation of the α-haloester by a base, forming a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting alkoxide undergoes an intramolecular nucleophilic substitution to form the epoxide ring. The choice of base and solvent can significantly influence the yield and the diastereoselectivity of the reaction. mdma.chnih.gov

Research has shown that various aromatic aldehydes can be successfully employed in the Darzens condensation with methyl chloroacetate to produce a range of 3-aryl-substituted methyl oxirane-2-carboxylates. The electronic nature of the substituents on the aromatic aldehyde can affect the reaction rate and yield.

Below are tables summarizing the results from studies on the Darzens condensation for the synthesis of 3-substituted this compound derivatives.

| Aldehyde | Product | Time (h) | Yield (%) | cis:trans ratio |

|---|---|---|---|---|

| 4-Bromobenzaldehyde | Methyl 3-(4-bromophenyl)oxirane-2-carboxylate | 2 | 94 | 1:1.1 |

| 4-Chlorobenzaldehyde | Methyl 3-(4-chlorophenyl)oxirane-2-carboxylate | 6 | 92 | 1:1.2 |

| Benzaldehyde | Methyl 3-phenyloxirane-2-carboxylate | 16 | 83 | 1:1.1 |

| 4-Nitrobenzaldehyde | Methyl 3-(4-nitrophenyl)oxirane-2-carboxylate | 1 | 81 | 1:1.2 |

| 4-Methylbenzaldehyde | Methyl 3-(p-tolyl)oxirane-2-carboxylate | 18 | 87 | 1:1.1 |

| 4-Methoxybenzaldehyde | Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate | 24 | 74 | 1:1 |

| Aldehyde | Catalyst | Solvent | Yield (%) | cis:trans ratio |

|---|---|---|---|---|

| Benzaldehyde | PsTEAC | THF/KOH | 82 | - |

| Benzaldehyde | PsCNC | MeCN/KOH | 92 | 1:5.2 |

| Benzaldehyde | THAB | MeCN/KOH | 83 | 1:6.7 |

| 4-Chlorobenzaldehyde | PsCNC | MeCN/KOH | 95 | 1:4.8 |

| 4-Methoxybenzaldehyde | PsCNC | MeCN/KOH | 89 | 1:4.5 |

PsTEAC: Polystyrenetriethylammonium chloride, PsCNC: Polystyrenecinchonidinium chloride, THAB: Tetrahexylammonium bromide

The data illustrates that high yields of 3-substituted methyl oxirane-2-carboxylates can be achieved under various reaction conditions. The use of phase-transfer catalysts can also influence the stereochemical outcome of the reaction, providing a degree of control over the formation of cis and trans isomers. mdma.ch

Applications of Methyl Oxirane 2 Carboxylate in Advanced Chemical Synthesis

Building Blocks for Complex Organic Molecules

The strained three-membered epoxide ring of methyl oxirane-2-carboxylate is susceptible to nucleophilic attack, allowing for a variety of ring-opening reactions. cymitquimica.coma2bchem.com This reactivity is fundamental to its role as a building block, enabling chemists to introduce diverse functional groups and construct complex molecular architectures. a2bchem.com

Synthesis of Pharmaceuticals and Agrochemicals

This compound and its derivatives are key intermediates in the synthesis of a broad spectrum of pharmaceuticals and agrochemicals. cymitquimica.coma2bchem.comsolubilityofthings.com The ability to create specific stereoisomers is particularly important in medicinal chemistry, as different enantiomers of a drug can have vastly different biological effects. solubilityofthings.com

The compound serves as a precursor for various therapeutic agents, including antibacterial agents like oxazolidinones. Its structural framework allows for modifications that can lead to the development of new drugs targeting metabolic disorders and cancers. In the field of agrochemicals, derivatives of this compound are used in the production of pesticides, herbicides, and fungicides that require specific molecular structures for their activity. ontosight.ai

Precursors for Bioactive Molecules

The inherent reactivity of the epoxide group makes this compound an excellent precursor for a wide array of bioactive molecules. smolecule.comevitachem.com It is utilized in the synthesis of complex organic molecules that interact with biological systems. For instance, compounds containing the oxirane ring have been shown to interact with enzymes and proteins, influencing metabolic pathways. This has led to research into its potential applications in the development of new therapeutic agents. smolecule.com

Intermediate in the Synthesis of Diltiazem Hydrochloride and Dextromethorphan

A significant application of a derivative, methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate, is as a key chiral intermediate in the industrial synthesis of Diltiazem hydrochloride. smolecule.comchemicalbook.com Diltiazem is a calcium channel blocker used to treat hypertension and angina, and its therapeutic efficacy is dependent on the specific (2R,3S) stereochemistry of the intermediate. smolecule.com The unwanted enantiomer from this process can be repurposed for the synthesis of other valuable compounds, including the cough suppressant Dextromethorphan. google.comgoogleapis.com

Polymer Chemistry and Materials Science

The reactivity of the epoxide ring in this compound also lends itself to applications in polymer chemistry and materials science. smolecule.comsmolecule.com It can be used as a monomer to create polymers with unique properties or integrated into materials to enhance their performance. smolecule.com

Monomers for Specialty Plastics and Coatings

This compound and its derivatives can be used as monomers in the production of specialty plastics, resins, and coatings. smolecule.com The resulting polymers, such as poly(glycidic acid methyl ester), can exhibit desirable properties for various applications. For example, oxirane-containing compounds can be integrated into formulations for coatings and adhesives to improve durability and resistance to environmental factors.

Integration into Polymer Chains via Ring-Opening Polymerization

Ring-opening polymerization (ROP) is a key mechanism for incorporating this compound into polymer chains. smolecule.com This process involves the opening of the strained epoxide ring to form a linear polymer. smolecule.com The polymerization can be initiated by various catalysts and can be controlled to produce polymers with specific molecular weights and properties. core.ac.uk This method is used to create a variety of polymers, including polyethers and polyesters, which have applications in diverse fields. core.ac.ukacs.org

Development of Epoxy Resins

This compound, as a member of the glycidyl (B131873) ester class of compounds, serves as a valuable building block in the formulation of specialized epoxy resins. wikipedia.orggoogle.comnagase.com Unlike common aromatic epoxy resins derived from bisphenol-A and epichlorohydrin (B41342), this compound is an aliphatic epoxy resin. wikipedia.orgnagase.com Its incorporation into resin formulations can modify the properties of the final cured product, offering an alternative to traditional glycidyl ether-based systems. mdpi.com

The reactivity of this compound is centered on its strained oxirane (epoxide) ring. This ring can be opened by various curing agents (hardeners), such as polyfunctional amines or acid anhydrides, allowing the molecule to become part of a cross-linked thermosetting polymer network. wikipedia.orgmdpi.com The presence of the adjacent methyl ester group influences this reactivity and imparts distinct characteristics to the resulting polymer.

Research has shown that glycidates, the class of epoxides to which this compound belongs, are effective monomers for creating epoxy thermosets. One significant finding is that bifunctional glycidates can be cured with amine hardeners, such as diethylenetriamine (B155796) (DETA), under ambient conditions. mdpi.com These glycidate-based systems have demonstrated superior adhesive strength on substrates like aluminum compared to analogous resins based on glycidyl ethers. mdpi.com The curing process for glycidates with amines has been observed to initiate at lower temperatures than for typical glycidyl ethers, although the reaction rate may be slower due to lower activation energy. mdpi.com

Furthermore, the ester linkage within the this compound molecule introduces a point of potential hydrolytic instability. This feature is being explored for the development of biodegradable epoxy thermosets. researchgate.net When cured with cyclic acid anhydrides, diglycidate monomers can form thermosetting polymers that exhibit both high adhesiveness and the capacity for hydrolytic and biological degradation. researchgate.net In such applications, this compound functions as a reactive monomer that builds the polymer backbone, while also introducing ester bonds that can be broken down, a desirable feature for creating more environmentally benign materials.

The use of aliphatic glycidyl esters like this compound can also serve to modify the physical properties of a resin formulation. They are often used as reactive diluents to reduce the viscosity of more viscous aromatic epoxy resins (like those based on bisphenol A), which improves handling and processing characteristics without introducing non-reactive, volatile solvents. wikipedia.org The table below summarizes key research findings on the role of glycidates in epoxy resins.

| Monomer Type | Curing Agent | Key Research Finding | Resulting Property |

| Bifunctional Glycidates | Diethylenetriamine (DETA) | Curing initiates at a lower temperature (7 °C) compared to analogous glycidyl ethers (27 °C). mdpi.com | High adhesive strength on aluminum substrates. mdpi.com |

| Diglycidate Monomer | Cyclic Acid Anhydrides | Forms a cross-linked thermoset through copolymerization. researchgate.net | Biodegradable epoxy with high adhesiveness. researchgate.net |

| Aliphatic Glycidyl Esters | Standard Hardeners | Used as an additive to aromatic epoxy formulations. wikipedia.org | Acts as a reactive diluent, reducing overall viscosity. wikipedia.org |

Biodegradable Polymers for Drug Delivery and Tissue Engineering

The unique bifunctional nature of this compound, containing both a reactive epoxide ring and an ester group, makes it a valuable monomer for synthesizing functional biodegradable polymers for biomedical applications such as drug delivery and tissue engineering. smolecule.com These applications require polymers that are biocompatible and can break down into non-toxic products within the body over a controlled period. mdpi.com

A key area of research is the functionalization of existing biodegradable polymers. For instance, studies have shown that poly(3-hydroxybutyrate) (PHB), a well-known natural biopolyester, can be functionalized with reactive 3-methyloxirane-2-carboxylate end groups. openrepository.comnih.gov This is achieved by the oxidation of PHB-crotonate terminal groups. nih.gov These reactive epoxide termini can then be used to link the PHB polymer to other molecules or to create more complex block copolymers, which are highly useful for creating advanced drug delivery systems. nih.gov

The development of polymer-based scaffolds is fundamental to tissue engineering, providing a temporary three-dimensional structure for cells to attach to, proliferate, and form new tissue. nih.govusc.edu The properties of these scaffolds, such as porosity, permeability, and biodegradability, are critical for their success. nih.govmdpi.com Polymers synthesized using this compound can be tailored to meet these requirements. The ROP of functional monomers like this compound allows for precise control over the polymer architecture, which is essential for creating scaffolds that mimic the native extracellular matrix. rsc.orgnih.gov

Furthermore, the ability to create functional polymers is crucial for targeted drug delivery. Cationic polyesters, for example, can self-assemble into nanoparticles capable of carrying therapeutic agents to specific sites, such as tumors. nih.gov The synthesis of such complex polymers can be facilitated by combining ring-opening polymerization with polycondensation reactions, using functional monomers to build the desired polymer structure. nih.gov While direct polymerization of this compound into a final drug delivery vehicle is a complex area of research, its role as a functional building block to create such advanced biodegradable materials is well-established in principle. smolecule.comrsc.org

| Application Area | Polymer Synthesis Method | Role of this compound | Significance in Application |

| Functionalization of Biopolymers | Oxidation of PHB-crotonate end groups | Forms reactive 3-methyloxirane-2-carboxylate termini on the polymer. nih.gov | Allows for the creation of block copolymers and conjugation of PHB to other molecules for advanced drug delivery. nih.gov |

| Biodegradable Polyesters | Ring-Opening Polymerization (ROP) | Acts as a functional monomer. smolecule.comrsc.org | Introduces ester linkages for biodegradability and reactive epoxide groups for further functionalization. smolecule.com |

| Tissue Engineering Scaffolds | Ring-Opening Polymerization of functional monomers | Serves as a building block for creating polymers with controlled architecture and properties. rsc.orgusc.edu | Enables the fabrication of biocompatible and biodegradable scaffolds that support cell growth and tissue regeneration. nih.govnih.gov |

| Drug Delivery Systems | Combined ROP and Polycondensation | Component monomer for synthesizing complex, functional polyesters. nih.gov | Facilitates the creation of polymers that can form nanoparticles for targeted delivery of therapeutics. nih.gov |

Biological Activity and Medicinal Chemistry Research

Enzyme Interaction Studies

The core of methyl oxirane-2-carboxylate's biological activity lies in its interaction with enzymes. The inherent strain of the three-membered oxirane ring makes it an electrophilic target for various nucleophiles present in biological systems, including the amino acid residues that constitute the active sites of enzymes.

The primary mechanism of interaction for this compound and related glycidic esters with molecular targets is initiated by the nucleophilic opening of the highly strained epoxide ring. smolecule.com This reactivity allows the compound to serve as a versatile intermediate and a tool for probing enzyme mechanisms. The interaction is often targeted and specific, depending on the architecture of the enzyme's active site.

In the case of microsomal epoxide hydrolase (MEH), a well-studied enzyme, the mechanism involves a two-step catalytic cycle. The reaction begins with the nucleophilic attack by the carboxylate side chain of a specific aspartate residue (Asp226) in the enzyme's active site on one of the oxirane's carbon atoms. acs.org This attack forms a covalent hydroxyalkyl-enzyme ester intermediate. acs.org Subsequently, a water molecule, activated by a charge-relay system within the active site, hydrolyzes this ester intermediate, releasing the diol product and regenerating the free enzyme. acs.org

For other enzymes, such as certain lipases, derivatives of this compound can act as competitive inhibitors, suggesting that they bind to the active site in a manner that precludes the binding of the natural substrate. chempedia.info

The formation of a stable covalent bond between the oxirane derivative and a nucleophilic amino acid residue is a key feature of its interaction with many proteins. nih.gov This process, often termed covalent modification or adduction, can lead to the alteration or inhibition of the protein's function. The most common nucleophilic residues targeted by epoxides in proteins are cysteine, histidine, aspartate, and the N-terminal amino group.

Studies have demonstrated that glycidic acid, the carboxylic acid form of this compound, forms covalent adducts with the N-terminal valine of hemoglobin. acs.org In mechanistic studies of microsomal epoxide hydrolase, the aspartate residue Asp226 has been identified as the nucleophile that forms the initial covalent bond. acs.org Similarly, peptidomimetic inhibitors designed with an epoxide "warhead" are specifically intended to form a covalent bond with the active site cysteine residue of cysteine proteases like calpain. nih.gov This irreversible binding is central to their inhibitory effect. The process involves the nucleophilic attack from the protein residue opening the epoxide ring, resulting in a permanent linkage between the small molecule and the protein.

The covalent modification of enzyme active sites by this compound or its analogs is a powerful mechanism for enzyme inhibition. wgtn.ac.nz By forming a permanent bond with a critical residue, the inhibitor can block substrate access to the active site or disrupt the catalytic machinery, leading to irreversible inhibition. nih.gov

The stereochemistry of the oxirane can play a crucial role in the potency of inhibition. For example, studies on microsomal epoxide hydrolase with chiral glycidyl (B131873) esters have shown that the enzyme can be highly enantioselective, turning over one enantiomer much more efficiently than the other. acs.org This selectivity underscores the precise geometric requirements for a productive interaction within the enzyme's active site.

Furthermore, the enzymatic processing of glycidate esters can sometimes lead to byproducts that are themselves inhibitory. In studies involving the lipase-catalyzed hydrolysis of a methoxyphenyl derivative of methyl glycidate, the resulting acid product was unstable and decarboxylated to form an aldehyde, which was found to strongly inhibit and deactivate the enzyme. chempedia.info This highlights a secondary layer of complexity in the interaction between these compounds and enzymes.

| Enzyme/Protein Target | Interacting Compound Type | Mechanism of Interaction | Effect | Reference |

|---|---|---|---|---|

| Microsomal Epoxide Hydrolase (MEH) | Glycidyl esters | Nucleophilic attack by active site Asp226, forming a covalent ester intermediate. | Substrate hydrolysis to form a diol. | acs.org |

| Lipase (B570770) (from Serratia marcescens) | Methoxyphenyl glycidic acid methyl ester | Competitive inhibition; byproduct (aldehyde) formation. | Enzyme inhibition and deactivation. | chempedia.info |

| Hemoglobin | Glycidic acid | Covalent adduction to N-terminal valine. | Protein modification. | acs.org |

| Calpain (Cysteine Protease) | Epoxide-containing peptidomimetics | Covalent modification of active site cysteine. | Irreversible inhibition. | nih.gov |

This compound and its derivatives are invaluable tools for the investigation of epoxide hydrolase (EH) enzymes. inchem.orgresearchgate.net These enzymes are critical in metabolism, as they detoxify potentially harmful epoxides by converting them into more water-soluble and easily excretable trans-1,2-diols. acs.orginchem.org

A significant area of research is the use of racemic mixtures of chiral glycidate esters to study the enantioselectivity of these enzymes. acs.orggoogle.comgoogle.com This process, known as kinetic resolution, exploits the ability of a chiral biocatalyst (the enzyme) to preferentially react with one enantiomer in a racemic pair. For instance, lipases and dedicated epoxide hydrolases from various microbial sources, such as Serratia marcescens, Pseudomonas aeruginosa, and Galactomyces geotrichum, have been shown to enantioselectively hydrolyze one enantiomer of phenyl or methoxyphenyl glycidic acid methyl esters, leaving the other enantiomer in high optical purity. acs.orgnih.govnih.gov This methodology is not only crucial for understanding the enzyme's structure and mechanism but is also a widely used industrial strategy for producing optically pure pharmaceutical intermediates. nih.govgoogle.comgoogle.com

Potential Therapeutic Applications

The ability of oxirane-containing compounds to interact with and modify the function of key enzymes has prompted research into their potential as therapeutic agents, particularly in the field of oncology.

Derivatives of oxirane-2-carboxylate have demonstrated potential as anticancer agents. Research has shown that these compounds can exhibit cytotoxic activity against various cancer cell lines. nih.govfrontiersin.orgrjpbcs.com

A recent study published in 2024 investigated the antiproliferative activities of five newly synthesized 3-aryloxirane-2-carboxylate derivatives. nih.gov The compounds were tested against human lung and colon cancer cell lines and were found to possess significant antiproliferative effects, with IC₅₀ values below 100 µM. nih.gov Importantly, the study reported that all five derivatives exhibited a substantially higher cytotoxic effect against colon cancer cells than cisplatin (B142131), a widely used chemotherapy drug. nih.gov

To elucidate the potential mechanism of action, the researchers employed molecular docking simulations. The results suggested that the most active compounds could bind effectively to the active site of cyclin-dependent kinase 1 (CDK1). nih.gov CDK1 is a key enzyme that regulates cell cycle progression, and its inhibition is a validated strategy for halting cancer cell proliferation. The stability of the compound-enzyme complex was further supported by molecular dynamics simulations, indicating that these oxirane derivatives may exert their anticancer effects by inhibiting crucial pathways of tumor growth. nih.gov

| Compound Class | Cancer Cell Line | Observed Activity | Proposed Molecular Target | Reference |

|---|---|---|---|---|

| 3-Aryloxirane-2-carboxylates | Lung and Colon Cancer | Antiproliferative activity with IC₅₀ < 100 µM. Higher cytotoxicity than cisplatin in colon cancer cells. | Cyclin-dependent kinase 1 (CDK1) | nih.gov |

Antimicrobial Properties

Preliminary studies suggest that this compound and its derivatives may possess antimicrobial properties. For instance, some oxirane derivatives have shown efficacy against various bacterial strains, indicating potential for the development of new antimicrobial agents. The epoxide ring is a key feature, and its reactivity can be harnessed in the synthesis of compounds like oxazolidinones, which are known for their antibacterial properties. Research has also indicated that some commercial epoxy resins, which are related polymeric materials, exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. mdpi.com While direct studies on the antimicrobial spectrum of this compound are not extensively detailed, the potential for its derivatives is an active area of research. nih.gov

Antidiabetic Activity and CPT I Inhibition

This compound derivatives have been investigated for their potential as antidiabetic agents, primarily through the inhibition of Carnitine Palmitoyltransferase I (CPT I). researchgate.netgoogle.com CPT I is a key enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation. researchgate.netsemanticscholar.org By inhibiting this enzyme, these compounds can reduce fatty acid oxidation and increase glucose utilization, leading to a hypoglycemic effect. google.comacs.org

Derivatives such as Etomoxir, an ethyl ester analog, are known irreversible inhibitors of CPT I. researchgate.net The mechanism is believed to involve the conversion of the inhibitor to its CoA ester, which then covalently binds to and alkylates the enzyme, likely at a histidine residue. semanticscholar.org This inhibition of fatty acid oxidation has shown promise in treating type 2 diabetes and has also been explored for its beneficial effects in heart failure. researchgate.net Studies in diabetic rat models have demonstrated that the administration of related oxirane-2-carboxylic acid derivatives can lead to significant reductions in blood glucose levels.

Modulation of Biological Functions through Biomolecule Modification

The reactivity of the epoxide ring in this compound allows it to covalently modify biomolecules, thereby modulating their function. This is exemplified by its interaction with enzymes. For instance, it can act as a stereospecific alkylating agent.

A notable example is the irreversible inhibition of cis-3-chloroacrylic acid dehalogenase (CaaD), where the compound covalently modifies a catalytic cysteine residue in the enzyme's active site. This alkylation is dependent on the stereochemistry of the oxirane ring. The ability of the epoxide to undergo nucleophilic attack by amino acid residues is a key mechanism through which it can alter protein structure and function, leading to changes in cellular processes.

Structure-Activity Relationship (SAR) Studies of Derivatives

The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing their therapeutic potential.

Influence of Structural Modifications on Biological Efficacy

Modifications to the substituents on the oxirane ring or the ester group can significantly alter the biological efficacy of these compounds. nih.gov

Lipophilicity and Chain Length: In a series of 2-oxiranecarboxylate derivatives designed as hypoglycemic agents, the length of an alkyl linker chain dramatically influenced their activity. clockss.org For example, in thiophene-containing derivatives, an optimal linker length was found to maximize the inhibitory interaction with CPT I. clockss.org Similarly, for inhibitors of cytosolic phospholipase A2α, a decrease in lipophilicity was associated with a decrease in enzyme inhibition. nih.gov

Aromatic Substituents: The nature and position of substituents on an aromatic ring can also impact activity. For instance, in a series of 4(1H)-quinolone analogues derived from oxirane precursors, various substituents on the benzenoid quinolone ring were synthesized to improve antimalarial activity and overcome issues like poor solubility. researchgate.net

Ester Group Modifications: The ester group can also be modified. For example, converting the ester to an oxadiazole can lead to a complete loss of activity, possibly due to increased hydrophilicity or size. nih.gov

| Compound Series | Structural Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| Thiophene-containing 2-oxiranecarboxylates | Alkyl linker chain length | Optimal length maximizes hypoglycemic activity. | clockss.org |

| cPLA2α inhibitors | Decreased lipophilicity | Decreased enzyme inhibition. | nih.gov |

| 4(1H)-quinolone analogues | Substituents on the benzenoid ring | Altered antimalarial activity and solubility. | researchgate.net |

| Chromene derivatives | Conversion of ester to oxadiazole | Complete loss of activity. | nih.gov |

Stereochemical Variations and their Impact on Activity

The stereochemistry of the oxirane ring is a critical determinant of biological activity.

Enantiomeric Specificity: Only the (R)-enantiomers of substituted 2-oxiranecarboxylic acid CoA esters are known to inhibit CPT I. researchgate.netsemanticscholar.org This highlights the stereospecificity of the enzyme's active site.

Differential Enzyme Inhibition: The (R)-enantiomer of this compound is a significantly more potent inhibitor of the enzyme cis-CaaD than the (S)-enantiomer. This difference is attributed to more favorable interactions with active-site residues. While both enantiomers can alkylate a proline residue in a related enzyme, the inactivation by the (R)-enantiomer is irreversible and stereospecific.

Synthesis of Enantiomerically Pure Compounds: The importance of stereochemistry has driven the development of synthetic methods, such as the Sharpless epoxidation, to produce enantiomerically pure oxirane derivatives for biological testing. semanticscholar.org The stereochemical configuration of intermediates is also crucial in the synthesis of pharmaceuticals like diltiazem. smolecule.com

| Compound/Derivative | Stereochemical Feature | Impact on Activity | Reference |

|---|---|---|---|

| Substituted 2-oxiranecarboxylic acid CoA esters | (R)-enantiomer | Inhibits CPT I. | researchgate.netsemanticscholar.org |

| This compound | (R)-enantiomer | More potent inhibitor of cis-CaaD than the (S)-enantiomer. | |

| This compound | (R)-enantiomer | Irreversible and stereospecific inactivation of Cg10062. |

Computational Approaches in Drug Discovery

Computational methods are increasingly being used to guide the design and development of drugs based on the this compound scaffold. researchgate.net

Molecular Docking: This technique is used to predict the binding pose and affinity of ligands to their target proteins. researchgate.net For example, molecular docking has been used to investigate the interactions of oxirane-2-carboxylate derivatives with cyclin-dependent kinase 1 (CDK1), an important enzyme in cancer cell proliferation. nih.gov These studies can help to identify key interactions, such as hydrogen bonds, that contribute to binding affinity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are employed to assess the stability of ligand-protein complexes over time. researchgate.net This provides insights into the dynamic behavior of the complex and can help to validate the binding modes predicted by docking. nih.gov

Density Functional Theory (DFT): DFT studies are used to analyze the electronic properties and chemical reactivity of molecules. nih.gov This information can be used to predict the chemical stability of different derivatives. nih.gov

Pharmacokinetic Prediction: Computational tools can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, helping to identify compounds with favorable drug-like properties. researchgate.net

These computational approaches, in conjunction with experimental studies, facilitate a more rational and efficient drug discovery process for this compound derivatives. researchgate.netnih.gov

Molecular Docking for Ligand-Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.orgplos.org This method is widely used in drug design to understand how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein or enzyme. semanticscholar.org

In a notable study, a series of 3-aryloxirane-2-carboxylate derivatives were investigated for their potential as anticancer agents. nih.gov The researchers performed molecular docking studies to evaluate the binding interactions of the most active compounds with cyclin-dependent kinase 1 (CDK1), an enzyme crucial for cell cycle proliferation and a key target in cancer therapy. nih.gov The two most potent compounds from the series were selected for this in-silico analysis. nih.gov

The docking results indicated that these derivatives could effectively bind to the active site of CDK1. nih.gov The binding potential of one of the compounds was predicted to be higher due to the formation of an additional conventional hydrogen bond and a slightly lower binding energy compared to the other tested derivative. nih.gov The negative binding energy values suggest a spontaneous and favorable binding process between the oxirane-2-carboxylate derivatives and the CDK1 enzyme. researchgate.net

Table 1: Molecular Docking Results of 3-Aryloxirane-2-carboxylate Derivatives with CDK1 This table is generated based on qualitative descriptions from the source. Specific numerical values for binding energy were not available in the provided search results.

| Compound | Predicted Binding to CDK1 Active Site | Key Interactions Noted | Relative Binding Potential |

|---|---|---|---|

| Derivative 1 | Yes | Forms one more conventional hydrogen bond than Derivative 2. | Higher |

| Derivative 2 | Yes | Favorable binding interactions observed. | High |

Source: nih.gov

Molecular Dynamics (MD) Simulation of Enzyme-Ligand Complexes

To further investigate the stability of the interactions predicted by molecular docking, researchers employ molecular dynamics (MD) simulations. researchgate.net This technique provides insights into the dynamic behavior of the ligand-target complex over time, offering a more realistic representation of the biological environment. mdpi.com

For the aforementioned 3-aryloxirane-2-carboxylate derivatives, MD simulations were conducted on the complexes formed with CDK1. nih.gov The simulations aimed to assess the stability of the compounds within the enzyme's binding pocket. researchgate.net The results of the MD simulation study demonstrated that the two active derivatives formed stable complexes with the CDK1 enzyme throughout the simulation period. nih.gov This stability is a crucial indicator of a compound's potential to act as an effective inhibitor. researchgate.net

The analysis of MD simulations often includes examining the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the protein and ligand atoms. Lower and stable RMSD values for the complex indicate that the ligand remains securely bound in the active site without significant conformational changes. nih.gov Similarly, lower RMSF values for the amino acid residues in the binding pocket suggest that the binding of the ligand has stabilized that region of the protein. researchgate.net In the study of the oxirane-2-carboxylate derivatives, the MD simulation confirmed the stability of the ligands in the binding site. nih.govresearchgate.net

Table 2: Summary of Molecular Dynamics Simulation Findings for CDK1-Oxirane Derivative Complexes This table is a qualitative summary based on the provided search results.

| Parameter | Observation for 3-Aryloxirane-2-carboxylate Derivatives | Implication |

|---|---|---|